molecular formula C9H10FNO2 B8026183 1-Fluoro-2-nitro-4-(propan-2-yl)benzene

1-Fluoro-2-nitro-4-(propan-2-yl)benzene

Cat. No.: B8026183
M. Wt: 183.18 g/mol
InChI Key: IMJNGEAWYAFBJZ-UHFFFAOYSA-N
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Description

1-Fluoro-2-nitro-4-(propan-2-yl)benzene is an organic compound with the molecular formula C9H10FNO2 It is a derivative of benzene, where a fluorine atom, a nitro group, and an isopropyl group are substituted at the 1, 2, and 4 positions, respectively

Preparation Methods

The synthesis of 1-Fluoro-2-nitro-4-(propan-2-yl)benzene can be achieved through several synthetic routes. One common method involves the nitration of 1-fluoro-4-(propan-2-yl)benzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.

Another approach involves the use of Suzuki–Miyaura coupling reactions, which are widely applied for carbon–carbon bond formation. This method utilizes boron reagents and palladium catalysts to couple 1-fluoro-4-(propan-2-yl)benzene with a nitro-substituted aryl halide .

Chemical Reactions Analysis

1-Fluoro-2-nitro-4-(propan-2-yl)benzene undergoes various chemical reactions, including:

Scientific Research Applications

1-Fluoro-2-nitro-4-(propan-2-yl)benzene has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its unique substitution pattern makes it a valuable intermediate in organic synthesis.

    Biology and Medicine: The compound can be used in the development of pharmaceuticals, particularly in the design of molecules with specific biological activities. The presence of the nitro group allows for further functionalization, which can be exploited in drug design.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Fluoro-2-nitro-4-(propan-2-yl)benzene depends on the specific reactions it undergoes. In electrophilic aromatic substitution reactions, the nitro group deactivates the benzene ring and directs electrophiles to the meta position. In reduction reactions, the nitro group is converted to an amino group, which can participate in further chemical transformations .

Comparison with Similar Compounds

1-Fluoro-2-nitro-4-(propan-2-yl)benzene can be compared with other similar compounds such as:

Properties

IUPAC Name

1-fluoro-2-nitro-4-propan-2-ylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO2/c1-6(2)7-3-4-8(10)9(5-7)11(12)13/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMJNGEAWYAFBJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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